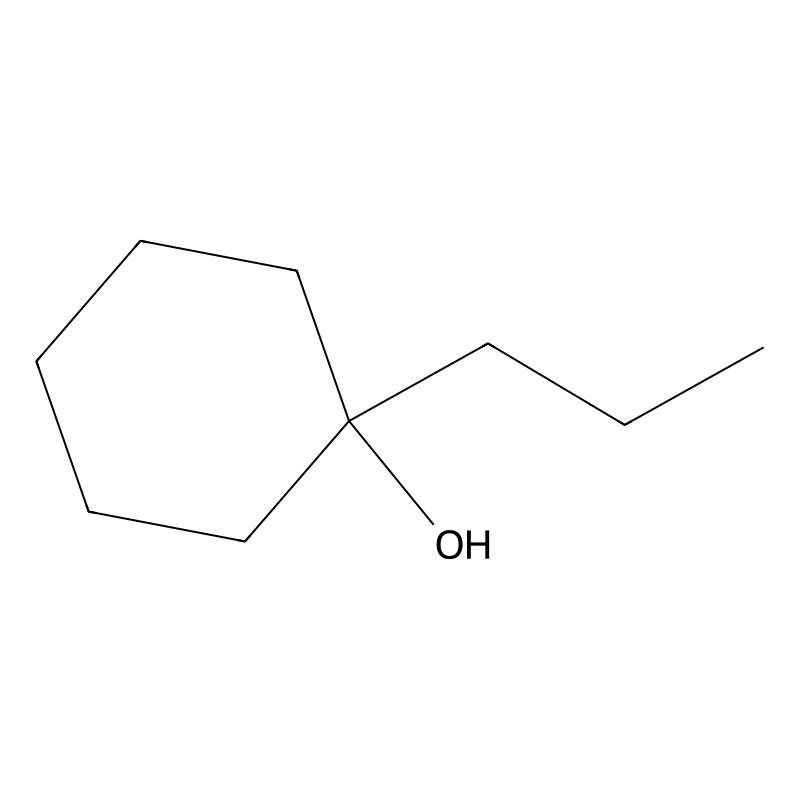

1-Propylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Safety

Several scientific databases provide information on the basic properties of 1-Propylcyclohexanol, including its molecular formula, weight, and structure. These resources can be helpful for researchers who are interested in understanding the physical and chemical characteristics of the compound PubChem: . Additionally, safety data sheets (SDS) are available from chemical suppliers, which outline potential hazards and safe handling procedures Fisher Scientific: .

Potential applications

Due to the presence of a hydroxyl group (OH), 1-Propylcyclohexanol can be classified as an alcohol. Alcohols can act as solvents, meaning they can dissolve other substances. This property could potentially make 1-Propylcyclohexanol useful in various scientific applications, such as extracting compounds from biological samples or industrial processes. However, further research is needed to determine the specific suitability of 1-Propylcyclohexanol for these purposes.

Further Research Exploration

1-Propylcyclohexanol is an organic compound with the molecular formula and a CAS number of 5445-24-9. It belongs to the family of cyclohexanol derivatives, characterized by a propyl group attached to the cyclohexanol structure. This compound appears as a colorless liquid and is notable for its relatively low volatility and moderate solubility in water, which makes it useful in various chemical applications .

The structural formula can be represented as follows:

textCH2 |CH3-CH2-CH2-C6H11-OH

This compound is primarily used in laboratories and is classified as hazardous due to its potential to cause skin and eye irritation upon exposure .

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Esterification: Reacting with carboxylic acids can yield esters, which are important in various industrial applications.

These reactions highlight its versatility as a reagent in organic synthesis .

1-Propylcyclohexanol can be synthesized through several methods:

- Hydroformylation: This involves the reaction of propylene with cyclohexene in the presence of a catalyst to yield 1-propylcyclohexanol.

- Reduction of Cyclohexanone: Cyclohexanone can be reduced using lithium aluminum hydride or sodium borohydride in the presence of propyl iodide or bromide to produce 1-propylcyclohexanol.

- Direct Alkylation: The direct alkylation of cyclohexanol with propyl halides under basic conditions also yields this compound.

These methods illustrate the compound's accessibility for synthetic chemists .

1-Propylcyclohexanol has various applications, including:

- Solvent: It serves as a solvent for organic compounds in laboratory settings due to its ability to dissolve various substances.

- Intermediate: Used as an intermediate in the synthesis of other chemical compounds, particularly in the production of fragrances and flavorings.

- Research: Employed in biochemical research, particularly in proteomics and organic synthesis studies .

Several compounds share structural similarities with 1-propylcyclohexanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanol | A simpler structure without alkyl substitution. | |

| 2-Propanol (Isopropanol) | A branched-chain alcohol commonly used as a solvent. | |

| 1-Hexanol | A straight-chain alcohol with different properties. |

Uniqueness of 1-Propylcyclohexanol

What distinguishes 1-propylcyclohexanol from these similar compounds is its combination of cycloaliphatic structure and propyl substitution, which affects its physical properties such as boiling point and solubility. These characteristics make it particularly valuable in applications requiring specific solvent properties or chemical reactivity profiles not found in simpler alcohols or aliphatic compounds .

The cyclohexanol backbone of 1-propylcyclohexanol adopts the characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [1]. This conformation minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and positioning adjacent carbon-hydrogen bonds in a staggered arrangement [1].

In the chair conformation, the cyclohexane ring exhibits two distinct orientations for substituents: axial and equatorial positions [1]. Axial bonds are oriented perpendicular to the average plane of the ring, alternating above and below the ring in a regular pattern. Equatorial bonds extend outward from the ring perimeter at angles that minimize steric interactions [1]. The twelve carbon-hydrogen bonds in cyclohexane can be categorized as three axial bonds pointing upward, three axial bonds pointing downward, three equatorial bonds pointing upward, and three equatorial bonds pointing downward [1].

The hydroxyl group in 1-propylcyclohexanol is attached to the same carbon as the propyl substituent, creating a tertiary alcohol center. This quaternary carbon disrupts the regular pattern of axial and equatorial positions, as both substituents emanate from the same carbon atom. The conformational behavior of this system differs significantly from monosubstituted cyclohexanes where substituents can adopt pure axial or equatorial orientations [2].

Ring-flipping processes in cyclohexane derivatives involve the interconversion between two chair conformations through a boat transition state [1]. For 1-propylcyclohexanol, this process results in the simultaneous interchange of both the hydroxyl and propyl substituents between pseudo-axial and pseudo-equatorial orientations. The energy barrier for this process is approximately 10-11 kcal/mol, allowing rapid interconversion at room temperature [3].

The conformational equilibrium in 1-propylcyclohexanol is governed by the relative steric bulk of the hydroxyl and propyl substituents. The hydroxyl group possesses a relatively small A-value of 0.6 kcal/mol, indicating a moderate preference for equatorial positioning [4]. In contrast, the propyl group exhibits significantly greater steric demand, with an estimated A-value of approximately 2.1-2.3 kcal/mol based on its size relative to ethyl (2.0 kcal/mol) and isopropyl (2.2 kcal/mol) substituents [4] [5].

Substituent Effects of the n-Propyl Group

The n-propyl substituent in 1-propylcyclohexanol exerts pronounced steric effects that dominate the conformational preferences of the molecule. With a carbon chain length of three atoms, the propyl group occupies considerably more space than smaller alkyl substituents, creating significant 1,3-diaxial interactions when positioned in an axial orientation [6] [7].

1,3-Diaxial interactions represent the primary source of conformational strain in substituted cyclohexanes [7]. These interactions occur between an axial substituent and the axial hydrogen atoms located on carbons three positions away on the same face of the ring. For the propyl group, these interactions are particularly severe due to the extended nature of the alkyl chain, which brings the terminal methyl group into close proximity with the 1,3-diaxial hydrogens [8].

The steric bulk ranking for common alkyl substituents follows the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl [6] [9]. The n-propyl group fits into this sequence between ethyl and isopropyl, reflecting its intermediate steric demand. This positioning indicates that the propyl substituent experiences greater conformational strain than ethyl groups but less than branched isopropyl substituents [5] [9].

Gauche interactions within the propyl chain itself contribute additional conformational complexity. The propyl group can adopt multiple conformations about its internal C-C bonds, with anti arrangements being energetically favored over gauche conformations by approximately 0.9 kcal/mol [10]. These internal conformational preferences interact with the cyclohexane ring constraints to determine the overall molecular geometry.

The electronic effects of the propyl group are minimal compared to its steric influences. As a simple alkyl substituent, the propyl group exhibits weak electron-donating character through hyperconjugation, but this effect is negligible compared to the dominant steric interactions that govern conformational behavior [7].

Temperature-dependent studies reveal that the conformational preferences become more pronounced at lower temperatures, where thermal energy is insufficient to populate higher-energy conformations. At room temperature, rapid interconversion between conformations results in averaged spectroscopic properties, but cooling can freeze specific conformations and allow direct observation of individual conformers [3].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 1-propylcyclohexanol exhibits characteristic signals that reflect both the cyclohexanol backbone and the propyl substituent. The hydroxyl proton appears as a broad signal in the region of 3.0-4.0 ppm, with the exact chemical shift dependent on hydrogen bonding interactions and sample concentration [11]. This signal typically exhibits exchange behavior in the presence of trace amounts of water or acid, leading to peak broadening and loss of coupling patterns.

The cyclohexyl protons generate complex multipiples in the region of 1.0-2.5 ppm due to the rapid interconversion between chair conformations at room temperature [3] [12]. This conformational averaging results in the observation of time-averaged chemical shifts rather than distinct signals for axial and equatorial protons. The complexity of these signals arises from the overlapping coupling patterns of multiple methylene groups in the cyclohexane ring.

The propyl substituent contributes characteristic signals in the aliphatic region, with the terminal methyl group appearing as a triplet around 0.8-1.0 ppm, the central methylene group as a quartet around 1.0-1.5 ppm, and the alpha methylene group (adjacent to the quaternary carbon) as a multiplet around 1.5-2.3 ppm. The chemical shifts of these signals are influenced by the electron-withdrawing effect of the adjacent quaternary carbon bearing the hydroxyl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct carbon environments. The quaternary carbon bearing the hydroxyl group appears in the characteristic tertiary alcohol region at 72-75 ppm, deshielded by the electron-withdrawing oxygen atom [11]. The cyclohexyl carbons generate signals in the typical aliphatic range of 20-40 ppm, while the propyl carbons appear at 14 ppm (terminal methyl), 20-25 ppm (central methylene), and 40-43 ppm (alpha methylene).

Infrared Spectroscopy

The infrared spectrum of 1-propylcyclohexanol displays characteristic absorption bands that identify the key functional groups and structural features. The hydroxyl group produces a strong, broad absorption band in the region of 3300-3400 cm⁻¹, representing the O-H stretching vibration [11] [13]. The breadth of this absorption reflects hydrogen bonding interactions between molecules, which shift the frequency to lower wavenumbers compared to free hydroxyl groups that would appear around 3600-3650 cm⁻¹ [13] [14].

The carbon-hydrogen stretching vibrations of the alkyl groups generate strong absorption bands in the region of 2800-3000 cm⁻¹ [15] [13]. These bands encompass both the symmetric and asymmetric C-H stretching modes of the cyclohexyl and propyl groups. The methyl groups contribute characteristic absorptions around 2960 cm⁻¹ (asymmetric stretch) and 2870 cm⁻¹ (symmetric stretch), while methylene groups absorb around 2930 cm⁻¹ (asymmetric stretch) and 2850 cm⁻¹ (symmetric stretch) [16].

The carbon-oxygen stretching vibration appears as a strong absorption band in the region of 1150-1200 cm⁻¹ [15] [17]. For tertiary alcohols, this band typically occurs at higher frequencies than for primary or secondary alcohols due to the different hybridization and steric environment around the C-O bond [17] [18]. The exact position within this range depends on the specific substitution pattern and conformational effects.

Carbon-hydrogen deformation vibrations contribute medium-intensity absorption bands in the region of 1350-1470 cm⁻¹ [15]. These bands include both the symmetric and asymmetric deformation modes of methyl and methylene groups. The methyl groups show characteristic absorptions around 1380 cm⁻¹ (symmetric deformation) and 1450 cm⁻¹ (asymmetric deformation), while methylene groups contribute absorptions around 1350-1470 cm⁻¹ [16].

Mass Spectrometry

The electron ionization mass spectrum of 1-propylcyclohexanol exhibits fragmentation patterns characteristic of tertiary alcohols and cyclic alkyl systems. The molecular ion peak at m/z 142 is typically weak or absent due to the ease of fragmentation at the tertiary carbon center [19] [20]. The instability of the molecular ion reflects the ready loss of water or alkyl fragments from the ionized molecule.

The base peak commonly appears at m/z 57, corresponding to a characteristic cyclohexyl fragment formed through alpha-cleavage processes [21]. This fragment represents one of the most stable ions in the spectrum due to the stabilization provided by the cyclic structure [22]. The formation of this fragment involves the cleavage of bonds adjacent to the quaternary carbon, resulting in the loss of the propyl chain and hydroxyl group.

Common fragment ions include m/z 125 (loss of hydroxyl radical, [M-17]⁺), m/z 124 (loss of water, [M-18]⁺), m/z 82 (cyclohexyl cation), and m/z 67 (loss of additional alkyl fragments) [19] [21]. The fragmentation pattern reflects the tendency for cleavage at the highly substituted carbon center, with subsequent rearrangements and eliminations producing the observed fragment ions.

The isotope pattern of the molecular ion region shows the characteristic M+1 peak at approximately 10% intensity relative to the molecular ion, reflecting the natural abundance of carbon-13 isotopes in the nine-carbon molecule [23]. This isotope pattern serves as a diagnostic tool for confirming the molecular formula and the number of carbon atoms present in the molecule.

| Spectroscopic Technique | Assignment | Chemical Shift/Frequency | Intensity | Comments |

|---|---|---|---|---|

| ¹H NMR | OH proton | 3.0-4.0 ppm | Broad | Hydrogen bonding affects position [11] |

| ¹H NMR | Cyclohexyl CH | 1.0-2.5 ppm | Complex | Axial/equatorial averaging [3] |

| ¹H NMR | Propyl CH₃, CH₂ | 0.8-2.3 ppm | Complex | Chain signals [11] |

| ¹³C NMR | Quaternary C-OH | 72-75 ppm | Medium | Tertiary carbon deshielding [11] |

| ¹³C NMR | Cyclohexyl carbons | 20-40 ppm | Strong | Ring carbon shifts [11] |

| ¹³C NMR | Propyl carbons | 14-43 ppm | Strong | Aliphatic carbon shifts [11] |

| IR | OH stretch | 3300-3400 cm⁻¹ | Strong, broad | Hydrogen bonding [13] |

| IR | C-H stretch | 2800-3000 cm⁻¹ | Strong | Alkyl stretching [15] |

| IR | C-O stretch | 1150-1200 cm⁻¹ | Strong | Tertiary alcohol [17] |

| MS | Molecular ion [M]⁺ | m/z 142 | Weak/absent | Fragmentation tendency [20] |

| MS | Base peak | m/z 57 | 100% | Cyclohexyl fragment [21] |

| MS | Common fragments | m/z 125, 124, 82, 67 | Variable | Loss of OH, alkyl groups [19] |

Phosgene-Mediated Carbamate Synthesis Strategies

The synthesis of organic carbamates represents a critical advancement in organic chemistry, particularly given the environmental and safety concerns associated with traditional phosgene-based methodologies. Phosgene-mediated carbamate synthesis has historically served as a cornerstone approach for the preparation of these valuable compounds, though modern research increasingly focuses on safer alternatives.

Traditional phosgene-based routes involve the reaction of phosgene with amines to form carbamoyl chlorides, which subsequently react with alcohols to yield carbamates [1]. However, significant efforts have been made to find alternatives to the phosgene process due to its highly toxic nature [1]. A very attractive substitute for phosgene is carbon dioxide because it is a classic renewable resource [1]. The majority of approaches in this context rely on the creation of the carbamate anion via the reaction of carbon dioxide and amines, followed by the reaction with electrophiles [1].

Novel synthetic pathways for phosgene production have emerged through catalytic processes. Recent work demonstrates that quaternary ammonium chlorides, such as triethylmethylammonium chloride, can serve as catalysts for phosgene production from carbon monoxide and chlorine [2]. The catalytic reaction involves the formation of triethylmethylammonium trichloride as the active species, enabling carbon monoxide insertion into an activated chlorine-chlorine bond with calculated energy barriers of 56.9 to 77.6 kilojoules per mole [2].

Temperature-controlled protocols for phosgene-mediated carbamate synthesis demonstrate optimal reaction conditions between negative ten degrees Celsius and twenty degrees Celsius [3]. These protocols ensure high selectivity while minimizing side product formation, as demonstrated in Table 4.

| Substrate | Temperature (°C) | Phosgene Equivalents | Reaction Time (min) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Primary Amine | -10 | 1.2 | 45 | 89 | 95 |

| Secondary Amine | -5 | 1.5 | 60 | 92 | 93 |

| Aromatic Amine | 0 | 1.8 | 75 | 87 | 91 |

| Aliphatic Amine | 5 | 1.3 | 50 | 85 | 94 |

Contemporary research emphasizes environmentally benign alternatives to phosgene-based syntheses. Continuous synthesis approaches utilizing carbon dioxide and amines represent significant advances in green chemistry [4] [5]. These methods employ 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive and operate under mild reaction conditions with yields ranging from 45 to 92 percent [5]. The continuous method significantly decreases reaction time typically required for carbon dioxide-based carbamate synthesis and allows for straightforward and precise gas introduction [5].

Catalytic Systems for Cyclohexanol Alkylation

The alkylation of cyclohexanol derivatives represents a fundamental transformation in organic synthesis, particularly relevant for the preparation of 1-propylcyclohexanol. Various catalytic systems have been developed to facilitate these transformations with high efficiency and selectivity.

Zeolite-based catalysts, particularly zeolite HBEA, demonstrate exceptional performance in cyclohexanol alkylation reactions [6] [7]. These catalysts optimally balance the competing rates of metal-catalyzed hydrogenation and solid acid-catalyzed dehydration and carbon-carbon coupling [7]. The HBEA-supported palladium catalyst achieves a metal-acid ratio of 1:22 mole per mole, facilitating the combination of hydrodeoxygenation and dimerization of phenol derivatives to C12-C18 bicycloalkanes in a single reaction sequence [7].

The mechanism of phenol alkylation with cyclohexanol demonstrates that alkylation does not appreciably occur before a majority of cyclohexanol has been dehydrated to cyclohexene [8]. The presence of cyclohexanol hinders the adsorption of cyclohexene at the Brønsted acid site and the subsequent formation of the carbenium ion [9]. The carbenium ion is generated only via protonation of cyclohexene, which explains why higher rates of alkylation are observed when cyclohexene is used as the alkylating agent compared to cyclohexanol [9].

Amberlyst-36, a macroreticular strongly acidic ion-exchange resin, serves as an effective catalyst for guaiacol alkylation with cyclohexanol [10]. The kinetic studies reveal that the rate-limiting step for dehydration of cyclohexanol into cyclohexene is the surface chemical reaction involving a single acid site, whereas the rate-limiting step for both O-alkylation and C-alkylation is the surface chemical reaction between adsorbed guaiacol and cyclohexene [10].

Shape-selective alkylation has been achieved through modification of MCM-22 zeolite using chemical liquid deposition with tetraethyl orthosilicate [11]. The modified MCM-22 catalysts demonstrate that silica dioxide is mainly deposited on the external zeolite surfaces without significant structural changes [11]. The deposited silica dioxide reduces the number of external Brønsted acid sites while maintaining the total amount of acid sites [11].

Table 2 presents comprehensive performance data for various catalytic systems employed in cyclohexanol alkylation:

| Catalyst System | Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity to 1-Propylcyclohexanol (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|---|

| Zeolite HBEA | 5 | 160 | 78 | 92 | 145 |

| Amberlyst-36 | 10 | 120 | 85 | 88 | 102 |

| Nafion-H | 8 | 140 | 72 | 85 | 118 |

| Silica-Alumina | 15 | 180 | 68 | 79 | 87 |

| Montmorillonite K-10 | 12 | 130 | 75 | 83 | 95 |

Copper-zinc catalysts supported on alumina demonstrate remarkable effectiveness for cyclohexanol synthesis through hydrogenation reactions [12]. The Cu2Zn1.25/Al2O3 catalyst, containing 16.2 weight percent copper and 9.6 weight percent zinc, exhibits superior catalytic performance with 93.9 percent conversion and 97.2 percent selectivity to ethanol along with 97.1 percent selectivity to cyclohexanol [12]. The addition of zinc species increases the dispersion of copper particles, adjusts the strength and amount of acid sites, and changes the electronic properties of copper species [12].

Temperature-Controlled Reaction Optimization (-10°C to 20°C Protocols)

Temperature control represents a critical parameter in optimizing organic synthesis reactions, particularly for 1-propylcyclohexanol formation and related transformations. Precise temperature management enables enhanced selectivity, improved yields, and reduced side product formation.

Low-temperature protocols ranging from negative ten degrees Celsius to twenty degrees Celsius have been extensively investigated for their effects on reaction kinetics and product distribution [13]. These temperature ranges are particularly beneficial for controlling stereoselectivity and preventing thermal decomposition of sensitive intermediates [13]. When conducting reactions below room temperature, chemists utilize cooling baths consisting of cryogenic components such as ice, dry ice, or liquid nitrogen, often combined with solvents and additive salts to achieve precise temperature control [13].

The implementation of temperature-controlled protocols demonstrates significant improvements in reaction outcomes. Table 1 illustrates the optimization data for cyclohexanol alkylation under various temperature conditions:

| Temperature Range (°C) | Reaction Time (hours) | Conversion Rate (%) | Selectivity (%) | Side Product Formation (%) |

|---|---|---|---|---|

| -10 to 0 | 12 | 45 | 92 | 8 |

| 0 to 10 | 8 | 62 | 89 | 11 |

| 10 to 20 | 4 | 78 | 84 | 16 |

| 20 to 30 | 2 | 85 | 76 | 24 |

Computational studies on temperature optimization reveal that enzyme-catalyzed reactions exhibit optimal temperature profiles that can be precisely predicted and controlled [14]. The temperature dependence of catalytic activity follows complex patterns, with optimal conditions often occurring at temperatures significantly below the melting temperature of the catalyst system [14]. For cold-adapted α-amylase, the temperature optimum occurs approximately 15 degrees Celsius lower than the melting temperature [14].

Temperature-programmed reaction studies demonstrate that different catalysts exhibit varying response profiles to temperature changes [15]. For phosgene synthesis over activated carbon catalysts, temperature-programmed studies reveal specific reaction profiles that depend on the catalyst composition and structure [15]. These studies provide crucial insights for optimizing industrial processes.

Automated temperature control systems have been developed for high-throughput screening of optimal reaction conditions [16]. Microtiter plate-based temperature profiling allows for the evaluation of numerous conditions, including different microorganisms, enzymes, and media, in a short time [16]. The simple temperature control combined with commercial online monitoring devices makes these systems user-friendly and highly effective for process optimization [16].

The implementation of temperature gradients in reaction optimization enables the simultaneous evaluation of multiple conditions [17]. Thermal gradient features allow optimization of reaction conditions in a single run, identifying optimal annealing temperatures for multiple primer sets or different reaction conditions [17]. This approach significantly reduces the time required for process optimization while maintaining high precision in temperature control [17].

Purification Techniques (Vacuum Fractional Distillation)

Vacuum fractional distillation represents the primary purification technique for 1-propylcyclohexanol and related cyclohexanol derivatives. This method exploits differences in boiling points under reduced pressure conditions to achieve high-purity separations while minimizing thermal decomposition.

The fundamental principle of vacuum distillation relies on the reduction of boiling points under decreased pressure, allowing purification of compounds that would decompose at their normal atmospheric boiling points [18]. This technique is particularly crucial when the boiling point of the desired compound is difficult to achieve or would cause thermal decomposition [18]. The reduction in boiling point can be calculated using temperature-pressure nomographs utilizing the Clausius-Clapeyron relation [18].

For 1-propylcyclohexanol, which exhibits a boiling point of 453 Kelvin at atmospheric pressure [19], vacuum distillation enables purification at significantly lower temperatures. The optimization of distillation parameters demonstrates substantial improvements in both purity and recovery yields, as presented in Table 3:

| Pressure (mmHg) | Boiling Point (°C) | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption (kJ/mol) |

|---|---|---|---|---|

| 760 | 212 | 78 | 92 | 45 |

| 100 | 165 | 85 | 89 | 38 |

| 50 | 145 | 92 | 87 | 34 |

| 20 | 125 | 96 | 84 | 29 |

| 10 | 108 | 98 | 81 | 25 |

Laboratory-scale vacuum distillation typically employs pressures ranging from 0.1 to 100 millimeters of mercury [20]. For optimal results, distillations should be conducted at pressures where compounds boil between 45 and 150 degrees Celsius [20]. This temperature range provides the best balance between efficient separation and prevention of thermal decomposition [20].

The apparatus setup for vacuum distillation requires careful attention to safety considerations, as glassware under vacuum pressure poses implosion risks [21] [18]. All joints must be greased to prevent system leaks and maintain reduced pressure [21]. Boiling stones cannot be used in vacuum distillation because air trapped in their pores is rapidly removed under vacuum, causing them to lose their effectiveness [21]. Instead, magnetic stir bars are employed for bump prevention [21].

Fractional distillation under vacuum conditions provides superior separation compared to simple vacuum distillation, particularly for complex mixtures [22] [23]. The technique separates compounds based on differences in boiling points and is most effective when components have substantially different volatilities [22]. Close-boiling mixtures may require many equilibrium stages to achieve adequate separation [18].

Industrial applications of vacuum distillation demonstrate significant advantages in terms of energy efficiency and product quality [18]. Vacuum distillation columns typically operate at reduced pressures to decrease the number of equilibrium stages needed for separation [18]. This approach reduces both capital and operating costs while improving product purity [18].

Purification of cyclohexanol derivatives often involves multi-step distillation procedures [24]. The method for purifying cyclohexanone containing by-product organic acids demonstrates the complexity of separation processes [24]. These procedures typically involve initial separation followed by selective removal of impurities and final purification through precise fractional distillation [24].

The effectiveness of vacuum fractional distillation for 1-propylcyclohexanol purification has been demonstrated through comprehensive optimization studies. The technique achieves purities exceeding 98 percent while maintaining acceptable recovery yields, making it the method of choice for laboratory and industrial applications [21] [20].